5,6-Dichloro-1H-indazole-3-carboxylic acid

Descripción general

Descripción

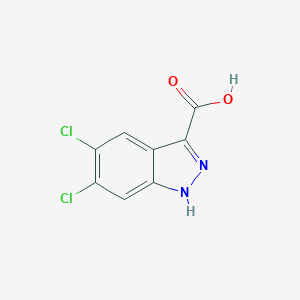

5,6-Dichloro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4Cl2N2O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid typically involves the chlorination of indazole derivatives followed by carboxylation. One common method involves the reaction of 5,6-dichloroindazole with carbon dioxide under high pressure and temperature conditions . Another approach includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions of the indazole ring, followed by carboxylation using carbon dioxide or carboxylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and carboxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dichloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 5 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.

Oxidation Products: Oxides or hydroxylated derivatives.

Reduction Products: Amines or partially reduced derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Medicinal Compounds

5,6-Dichloro-1H-indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notably, it is involved in the production of:

- Granisetron : An antiemetic used to prevent nausea and vomiting caused by cancer chemotherapy.

- Lonidamine : A compound with potential anti-cancer properties.

Recent studies have demonstrated efficient synthetic routes for these drugs using this compound as a precursor. For instance, a method utilizing diazotization reactions has shown high yields (46% for granisetron and 60% for lonidamine) under mild conditions .

Potential Anti-inflammatory and Anti-cancer Applications

Research indicates that derivatives of this compound exhibit anti-inflammatory and anti-cancer activities. The compound's ability to modulate biological pathways makes it a candidate for further exploration in drug development aimed at treating inflammatory diseases and various cancers .

Chemical Properties and Safety

The chemical structure of this compound is characterized by its dichloro substitution on the indazole ring, which enhances its biological activity compared to non-chlorinated analogs. The molecular formula is with a molecular weight of 231.04 g/mol. Safety data indicates that while the compound requires standard handling precautions due to its chemical nature, it is manageable within laboratory settings .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Granisetron Synthesis : A study published in the Chinese Journal of Organic Chemistry outlines a straightforward method for synthesizing granisetron from this compound, emphasizing its high yield and operational efficiency .

- Anti-cancer Research : Investigations into the anti-cancer properties of indazole derivatives have shown promising results, indicating that modifications to the indazole structure can enhance therapeutic efficacy against specific cancer types .

Mecanismo De Acción

The mechanism of action of 5,6-Dichloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-1H-indazole-3-carboxylic acid

- 6-Chloro-1H-indazole-3-carboxylic acid

- 1H-indazole-3-carboxylic acid

Uniqueness

5,6-Dichloro-1H-indazole-3-carboxylic acid is unique due to the presence of two chlorine atoms at positions 5 and 6, which can significantly alter its chemical reactivity and biological activity compared to other indazole derivatives .

Actividad Biológica

5,6-Dichloro-1H-indazole-3-carboxylic acid (DCI) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of DCI, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DCI has the molecular formula CHClNO and a molecular weight of approximately 231.03 g/mol. The compound features an indazole ring with two chlorine substituents at positions 5 and 6, and a carboxylic acid group at position 3. This structural configuration is believed to influence its reactivity and biological interactions.

The biological activity of DCI is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to:

- Inhibit Enzymatic Activity : DCI can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways. This inhibition may contribute to its anti-inflammatory and anticancer properties.

- Modulate Apoptosis : Preliminary studies indicate that DCI may induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins such as Bcl-2 and Bax .

- Impact Cell Cycle Progression : DCI has been observed to alter cell cycle distribution, particularly increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a mechanism for its antiproliferative effects .

Anticancer Properties

Several studies have evaluated the anticancer potential of DCI against various human cancer cell lines:

- In vitro Studies : DCI has demonstrated inhibitory effects on cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma). The IC values for these studies indicate that DCI can effectively inhibit cell proliferation at micromolar concentrations .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| K562 | 5.15 | Apoptosis induction |

| A549 | TBD | TBD |

| PC-3 | TBD | TBD |

| Hep-G2 | TBD | TBD |

Anti-inflammatory and Antimicrobial Activities

DCI has also been explored for its anti-inflammatory properties. Research suggests that it may inhibit pathways involved in inflammation, although specific mechanisms are still under investigation. Additionally, preliminary findings indicate potential antibacterial activity against certain strains, warranting further exploration.

Case Studies and Research Findings

- Antitumor Activity : A study reported that DCI exhibited significant cytotoxicity against K562 cells, with a notable increase in apoptosis rates when treated with varying concentrations of the compound over 48 hours .

- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the indazole scaffold can enhance biological activity. For instance, derivatives of DCI have shown improved potency as FGFR inhibitors, with IC values as low as 30.2 nM for certain analogs .

- Synthesis and Derivatives : DCI serves as a valuable building block for synthesizing more complex molecules. Its reactive functional groups allow for chemical modifications that could lead to enhanced biological activities or novel therapeutic agents.

Propiedades

IUPAC Name |

5,6-dichloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNPONGTCXWARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646679 | |

| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124459-91-2 | |

| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.